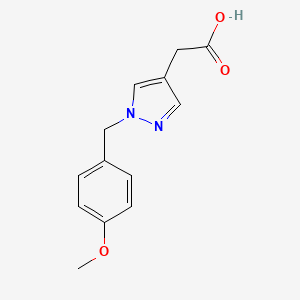![molecular formula C11H15BrClNO2 B1459007 Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride CAS No. 1803585-90-1](/img/structure/B1459007.png)
Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride
Descripción general
Descripción
Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential application in medicine and pharmaceuticals. This compound is a derivative of propanoic acid and is commonly used in the synthesis of various drugs due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation can lead to increased dopamine release and may help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved mood and decreased symptoms of neurological disorders. This compound has also been shown to have anxiolytic effects, meaning it can reduce anxiety and stress levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride in lab experiments include its unique chemical properties, which make it useful in the synthesis of various drugs. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
The future directions for research on Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride include further studies on its mechanism of action and potential use in the treatment of neurological disorders. This compound may also have applications in the field of drug discovery, as it can be used as a starting material for the synthesis of various drugs. Additionally, research may focus on the development of safer and more efficient synthesis methods for this compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride has various scientific research applications, especially in the field of medicinal chemistry. It has been used in the synthesis of drugs that target specific receptors in the body, such as dopamine receptors. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
methyl 3-[(3-bromophenyl)methylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-15-11(14)5-6-13-8-9-3-2-4-10(12)7-9;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCZFBWECENHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















